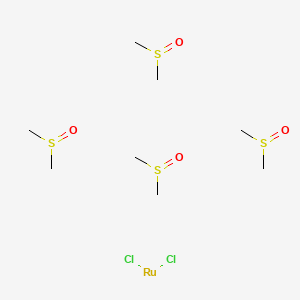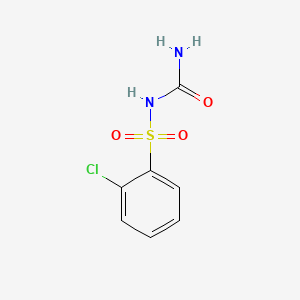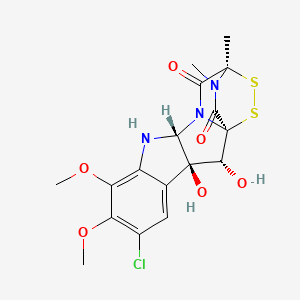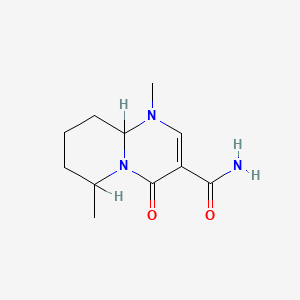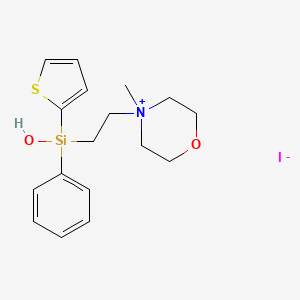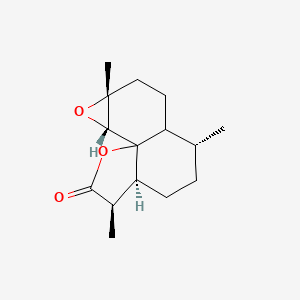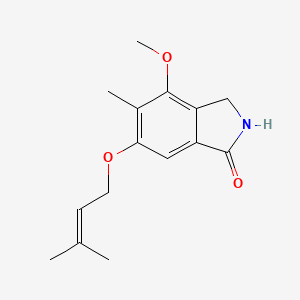
Zinnimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinnimidine is a member of isoindoles.
Wissenschaftliche Forschungsanwendungen
Isolation and Identification from Natural Sources
Zinnimidine has been identified as a metabolite isolated from the culture liquid of Alternaria porri. This discovery represents the first time Zinnimidine was identified as a naturally occurring product. The study focused on understanding the structure and nature of these metabolites (Suemitsu et al., 1995).
Relation to Phytotoxicity
Research on Zinnimidine also includes its identification among a series of zinniol-related compounds isolated from Alternaria cichorii. These compounds were noted for their varying degrees of phytotoxicity, which is a significant area of interest in the study of plant pathology and bioactive compounds (Stierle et al., 1993).
Synthesis Techniques
Advances in synthesis techniques have allowed for the first total synthesis of phytotoxins like cichorine and zinnimidine. This synthetic approach involves sequential connections of functionalities on the aromatic nucleus, followed by a cyclization process. This study is important for the development of synthetic methods for complex natural products (Moreau et al., 2005).
Eigenschaften
CAS-Nummer |
148717-77-5 |
|---|---|
Produktname |
Zinnimidine |
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C15H19NO3/c1-9(2)5-6-19-13-7-11-12(8-16-15(11)17)14(18-4)10(13)3/h5,7H,6,8H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
DSOITGJEUKHAJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C |
Kanonische SMILES |
CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C |
Synonyme |
4-methoxy-5-methyl-6-(3-methylbut-2-enyloxy)-2,3-dihydro-1H-isoindol-1-one zinnimidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



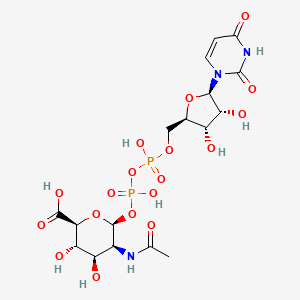
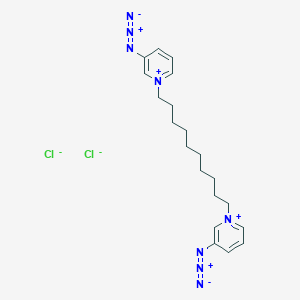
![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)


